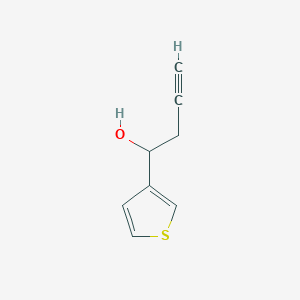

1-(Thiophen-3-yl)but-3-yn-1-ol

Description

Significance of Thiophene (B33073) and Alkynyl Alcohol Moieties in Chemical Research

The distinct chemical properties of the thiophene ring and the alkynyl alcohol group contribute to their individual and synergistic importance in chemical research and development.

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a cornerstone of heterocyclic chemistry. google.commdpi.com Discovered by Viktor Meyer in 1882 as a contaminant in benzene (B151609), its structural similarity and bioisosteric relationship to the phenyl ring have made it a crucial component in the design of new molecules. orgsyn.orgpharmaffiliates.comnih.gov The thiophene nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. google.comnih.gov Its presence can enhance drug-receptor interactions through the sulfur atom's ability to form hydrogen bonds, and it offers multiple sites for synthetic modification. google.com

Beyond pharmaceuticals, thiophene derivatives are integral to materials science, where they are used in the development of organic semiconductors, light-emitting diodes (OLEDs), and field-effect transistors (OFETs) due to their excellent electronic properties. orgsyn.orgsigmaaldrich.comnist.gov The synthesis of thiophene and its derivatives has evolved from classical methods like the Paal-Knorr and Gewald reactions to modern metal-catalyzed cross-coupling and cyclization reactions, allowing for the creation of highly substituted and complex structures. google.commdpi.com

But-3-yn-1-ol is a member of the alkynyl alcohol family, specifically a terminal acetylenic compound. nih.gov These molecules are highly valued in organic synthesis for their dual functionality: the hydroxyl group and the terminal alkyne. The alkyne's carbon-carbon triple bond is a gateway to a vast array of chemical transformations, including click chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), Sonogashira couplings, and various cyclization reactions.

The propargylic alcohol motif (an alcohol adjacent to a triple bond) is a key structural element in many natural products and pharmaceuticals. The ability to asymmetrically synthesize these chiral centers is a significant focus in modern organic synthesis. But-3-yn-1-ol and its derivatives serve as fundamental building blocks for constructing more complex molecular architectures, finding use in the synthesis of plasticizers, fragrances, and pharmaceutical intermediates.

The combination of a thiophene ring and an alkynyl alcohol creates a bifunctional molecule with enhanced synthetic potential. The thiophene ring can be strategically functionalized, while the alkynyl alcohol provides a reactive handle for extending the carbon skeleton or introducing new functional groups and heterocyclic rings.

Research has shown that the synthesis of thiophene derivatives can proceed through the cyclization of functionalized alkynes, indicating an inherent reactivity pathway that links these two moieties. The development of molecules containing both thiophene and alkyne groups is driven by the goal of creating novel compounds for applications in medicinal chemistry and materials science. For example, thiophene-based alkynyl derivatives have been investigated for their potential as antiviral agents and as components in functional polymers. The specific placement of the alcohol on the carbon adjacent to the thiophene ring, as in 1-(thiophen-3-yl)but-3-yn-1-ol, results in a secondary propargylic-type alcohol, a structure of significant interest in asymmetric synthesis and for the preparation of chiral ligands and biologically active molecules.

Historical Context and Evolution of Research on Thiophene-Alkynyl Derivatives

The study of thiophene chemistry began in the late 19th century, shortly after its discovery. pharmaffiliates.com Early work focused on understanding its aromatic character and electrophilic substitution reactions. orgsyn.org The development of organometallic chemistry in the 20th century, particularly palladium-catalyzed cross-coupling reactions, revolutionized the synthesis of functionalized thiophenes. mdpi.com

The exploration of alkynes as versatile synthetic precursors also has a rich history, with reactions like the Sonogashira coupling, developed in the 1970s, becoming a staple in organic synthesis. The deliberate synthesis of molecules containing both a thiophene and an alkyne is a more recent area of focus, emerging from the broader field of heterocycle synthesis. Modern synthetic methods, including transition-metal-catalyzed C-H activation and multicomponent reactions, have enabled more efficient and atom-economical routes to these derivatives. mdpi.com The evolution of this research area has been driven by the continuous search for novel molecular scaffolds with unique electronic, optical, and biological properties. nist.gov

Scope and Research Objectives for this compound Studies

While specific research dedicated exclusively to this compound is not widely published, the objectives for studying such a compound can be inferred from research on analogous structures. The primary goals would include:

Development of Synthetic Methodologies: Establishing efficient and stereoselective methods for the synthesis of this compound. This involves the addition of a but-3-ynyl nucleophile to thiophene-3-carboxaldehyde. A key objective would be to control the chirality at the alcohol center, producing enantiomerically pure forms of the molecule.

Exploration of Reactivity: Investigating the chemical transformations of both the thiophene ring and the alkynyl alcohol functionality. This includes derivatization of the hydroxyl group, reactions at the terminal alkyne (e.g., coupling, cycloaddition), and functionalization of the thiophene ring at its various positions.

Probing for Biological Activity: Screening this compound and its derivatives for potential pharmacological activity. Given that related thiophene-alcohol structures are intermediates in pharmaceuticals like Duloxetine, and that various thiophene derivatives show broad biological profiles, this is a logical research direction. google.compharmaffiliates.com

Application as a Synthetic Intermediate: Utilizing the compound as a versatile building block for the synthesis of more complex, polyfunctional molecules, such as fused heterocyclic systems or conjugated polymers for materials science applications. The molecule's structure is well-suited for creating extended π-conjugated systems by reacting the alkyne moiety.

Compound Data Tables

The following tables provide physical and chemical properties for the core building blocks of the title compound.

Table 1: Properties of Thiophene

| Property | Value |

|---|---|

| Molecular Formula | C₄H₄S |

| Molecular Weight | 84.14 g/mol google.com |

| Appearance | Colorless liquid pharmaffiliates.com |

| Density | 1.051 g/mL orgsyn.org |

| Melting Point | -38 °C orgsyn.org |

| Boiling Point | 84 °C orgsyn.org |

| Solubility | Insoluble in water; soluble in alcohol and ether orgsyn.org |

Table 2: Properties of But-3-yn-1-ol

| Property | Value |

|---|---|

| Molecular Formula | C₄H₆O |

| Molecular Weight | 70.09 g/mol nih.gov |

| Appearance | Colorless liquid |

| IUPAC Name | But-3-yn-1-ol nih.gov |

| CAS Number | 927-74-2 nih.gov |

| Synonyms | 3-Butynyl alcohol, 4-Hydroxy-1-butyne |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Thiophene |

| But-3-yn-1-ol |

| Benzene |

| Duloxetine |

| 1-(3-Methoxythiophen-2-yl)but-3-yn-1-ol |

| 4-(Thiophen-3-yl)but-3-yn-2-ol |

| Thiophene-3-carboxaldehyde |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8OS |

|---|---|

Molecular Weight |

152.22 g/mol |

IUPAC Name |

1-thiophen-3-ylbut-3-yn-1-ol |

InChI |

InChI=1S/C8H8OS/c1-2-3-8(9)7-4-5-10-6-7/h1,4-6,8-9H,3H2 |

InChI Key |

UIGCTFXRPLAWDW-UHFFFAOYSA-N |

Canonical SMILES |

C#CCC(C1=CSC=C1)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 Thiophen 3 Yl but 3 Yn 1 Ol and Its Analogs

Direct Synthesis Approaches to 1-(Thiophen-3-yl)but-3-yn-1-ol

Direct synthesis methods focus on the creation of the target molecule from acyclic precursors in a straightforward manner. These approaches often involve the formation of a key carbon-carbon bond to attach the butynol (B8639501) side chain to the thiophene (B33073) ring.

Photoredox Propargylation of Thiophene Carbaldehydes

A modern and efficient method for the synthesis of homopropargylic alcohols, including this compound, is through photoredox catalysis. This technique utilizes visible light to initiate a radical-mediated propargylation of aldehydes. nih.govresearchgate.net

In a typical procedure, a thiophene carbaldehyde is reacted with a propargyl bromide in the presence of a photocatalyst and a catalytic amount of a titanium complex, such as [Cp2TiCl2]. The reaction is irradiated with visible light, which excites the photocatalyst, initiating a single-electron transfer process. This generates a propargyl radical that adds to the aldehyde, ultimately forming the desired homopropargylic alcohol after workup. nih.govresearchgate.net This method is notable for its mild reaction conditions and broad substrate scope, accommodating various substituted thiophene carboxaldehydes. nih.govresearchgate.net The use of an organic dye like 3DPAFIPN as the photocatalyst and Hantzsch's ester as a reductant for the titanium catalyst is a common feature of these reactions. nih.gov

A significant advantage of this photoredox approach is the avoidance of stoichiometric metals and harsh reagents, making it a cleaner and more sustainable synthetic route. nih.gov The reaction generally provides good to moderate yields and is tolerant of different functional groups on the aromatic ring. nih.govresearchgate.net

Table 1: Key Features of Photoredox Propargylation

| Feature | Description |

| Catalyst System | Photocatalyst (e.g., 3DPAFIPN), Titanium complex (e.g., [Cp2TiCl2]) |

| Reactants | Thiophene carbaldehyde, Propargyl bromide |

| Energy Source | Visible light |

| Advantages | Mild conditions, Broad substrate scope, Avoids stoichiometric metals |

General Procedures for Homopropargylic Alcohol Synthesis

The synthesis of homopropargylic alcohols is a well-established field with numerous general methods that can be applied to the preparation of this compound. organic-chemistry.org These methods typically involve the reaction of a carbonyl compound, in this case, a thiophene aldehyde, with a propargyl or allenyl nucleophile. organic-chemistry.org

One common approach is the zinc-mediated Barbier-type reaction, where an aldehyde is treated with a propargyl halide in the presence of zinc metal. This method is often performed under solvent-free conditions at room temperature, offering a rapid and efficient route to homopropargylic alcohols. organic-chemistry.org

Another versatile method involves the use of allenylboronates as nucleophiles. These reagents can be activated by a chiral Brønsted acid or a zinc catalyst to react with aldehydes, including heteroaromatic aldehydes like thiophene carbaldehydes, to produce homopropargylic alcohols with high enantioselectivity. organic-chemistry.org The reaction conditions can be mild, and in some cases, can be carried out under microwave irradiation to accelerate the process. organic-chemistry.org

Furthermore, the use of potassium allenyltrifluoroborate in the presence of a resin like Amberlyst A-31 provides a simple and high-yielding method for the propargylation of aldehydes at room temperature. organic-chemistry.org

Table 2: Comparison of General Homopropargylic Alcohol Synthesis Methods

| Method | Reagents | Key Features |

| Zinc-Mediated Barbier-Type Reaction | Aldehyde, Propargyl halide, Zinc | Solvent-free, Room temperature, Rapid |

| Allenylboronate Addition | Aldehyde, Allenylboronate, Catalyst (e.g., Brønsted acid, Zinc) | High enantioselectivity, Mild conditions |

| Potassium Allenyltrifluoroborate | Aldehyde, Potassium allenyltrifluoroborate, Amberlyst A-31 | Simple, High yields, Room temperature |

Cyclization-Based Syntheses of Thiophene Derivatives Featuring Alkyne Units

Cyclization strategies offer an alternative and powerful approach to constructing the thiophene ring itself, with the alkyne-containing side chain already incorporated or formed during the cyclization process. These methods often rely on transition metal catalysis to promote the formation of the heterocyclic ring. nih.govnih.gov

Metal-Catalyzed Heterocyclization Reactions

Metal-catalyzed heterocyclization of functionalized alkynes is a highly effective and atom-economical method for synthesizing a wide variety of heterocyclic compounds, including thiophenes. nih.gov The general mechanism involves the activation of a triple bond by a metal catalyst, followed by an intramolecular nucleophilic attack from a sulfur-containing group. nih.gov

Palladium catalysts are widely used for the cycloisomerization of sulfur-containing enynes and other related substrates to form thiophene derivatives. nih.govresearchgate.net For instance, the cycloisomerization of (Z)-2-en-4-yne-1-thiols can be catalyzed by a simple system of PdI2 and KI to produce substituted thiophenes. nih.gov This reaction proceeds through the activation of the alkyne by the palladium catalyst, followed by an intramolecular attack of the thiol group. nih.gov

Another palladium-catalyzed approach involves the reaction of (Z)-1-bromo-1-en-3-ynes with a thiol source, followed by an in-situ cyclization to form the thiophene ring. nih.gov These methods provide a direct and regioselective route to substituted thiophenes from readily available starting materials. nih.govresearchgate.net The mechanism of these cycloisomerizations often involves steps like hydropalladation, migratory insertion, and β-hydride elimination. acs.org

Copper catalysts have also proven effective in promoting the cyclization of sulfur-containing alkyne derivatives to yield thiophenes. nih.govresearchgate.net For example, (Z)-1-en-3-ynyl(butyl)sulfanes can be converted into substituted 3-halothiophenes upon treatment with copper(II) halides. nih.gov This reaction proceeds via a cyclization pathway that incorporates the halide into the thiophene ring. nih.gov

Copper-catalyzed tandem reactions have also been developed, such as the reaction of alkylidenethiiranes with terminal alkynes to synthesize 2,5-substituted thiophenes. researchgate.net These copper-based methods offer a valuable alternative to palladium-catalyzed systems and expand the toolbox for thiophene synthesis. nih.govresearchgate.net

Table 3: Overview of Cyclization-Based Thiophene Syntheses

| Catalyst | Substrate Type | Product |

| Palladium | (Z)-2-en-4-yne-1-thiols | Substituted Thiophenes |

| Palladium | (Z)-1-bromo-1-en-3-ynes and Thiol | Substituted Thiophenes |

| Copper | (Z)-1-en-3-ynyl(butyl)sulfanes | 3-Halothiophenes |

| Copper | Alkylidenethiiranes and Terminal Alkynes | 2,5-Substituted Thiophenes |

Gold-Catalyzed Cyclo-Isomerization of But-2-yn-1-ols

Gold catalysts have emerged as powerful tools for the cycloisomerization of various unsaturated systems. In the context of thiophene synthesis, gold-catalyzed reactions can facilitate the formation of the heterocyclic ring from appropriately substituted precursors. While direct gold-catalyzed cycloisomerization of a simple but-2-yn-1-ol to a thiophene is not a standard method, gold catalysts are instrumental in the cyclization of more complex substrates that can lead to thiophene derivatives. For instance, gold(I)-NHC (N-heterocyclic carbene) complexes have been shown to be effective in catalyzing the cyclization of 2-alkynyl thioanisoles to produce 2-substituted benzo[b]thiophenes. rsc.org This highlights the potential of gold catalysis in forming thiophene rings through intramolecular reactions of sulfur-containing alkynes.

Furthermore, gold-catalyzed cycloisomerization reactions of 1,n-enyne esters and 1,n-diyne carbonates or esters demonstrate the versatility of gold catalysts in constructing cyclic and bicyclic systems. rsc.orgmonash.edu These reactions often proceed through intermediates like allenes, which can then undergo further cyclization. rsc.org The mechanism can involve dual activation of different unsaturated moieties within the same molecule, showcasing the nuanced reactivity achievable with gold catalysts. nih.gov

Base-Promoted Thio-Cyclization Strategies

Base-promoted cyclization is a fundamental and widely used strategy for the synthesis of thiophenes. researchgate.net These methods often involve the intramolecular cyclization of a precursor containing a thiol or a protected thiol and an appropriately positioned leaving group or unsaturated bond. researchgate.netmdpi.com

A notable example is the synthesis of 2,4-disubstituted thiophenes from 4-en-1-yn-3-yl acetates. This process involves a sequential allylic nucleophilic substitution with potassium thioacetate (B1230152) (KSAc), followed by a base-promoted deacylation to generate a (Z)-2-en-4-yne-1-thiolate intermediate. This intermediate then undergoes a 5-exo-dig cyclization and aromatization to yield the thiophene product. researchgate.net

Another approach involves the reaction of (Z)-1-bromo-1-en-3-ynes with a thiol source in the presence of a base. The resulting (Z)-(1-en-3-ynylthio) intermediate can then undergo a 5-endo-dig cyclization upon desilylation to form the thiophene ring. mdpi.com Base-catalyzed condensation reactions are also employed, such as the condensation of 1-methylindole-3-carboxaldehyde with thiophene-3-acetonitrile to form a (Z)-3-(1-methyl-1H-indol-3-yl)-2-(thiophen-3-yl)acrylonitrile. nih.gov

| Precursor | Reagents | Key Intermediate | Cyclization Mode | Product | Reference |

| 4-en-1-yn-3-yl acetates | 1. KSAc 2. Base | (Z)-2-en-4-yne-1-thiolate | 5-exo-dig | 2,4-disubstituted thiophenes | researchgate.net |

| (Z)-1-bromo-1-en-3-ynes | 1. Triisopropylsilanethiol, LiHMDS 2. TBAF | (Z)-(1-en-3-ynylthio)triisopropylsilane | 5-endo-dig | Substituted thiophenes | mdpi.com |

| 1-methylindole-3-carboxaldehyde and thiophene-3-acetonitrile | Base | Not applicable | Condensation | (Z)-3-(1-methyl-1H-indol-3-yl)-2-(thiophen-3-yl)acrylonitrile | nih.gov |

Iodocyclization and Subsequent Transformations

Iodocyclization is a powerful method for the synthesis of iodine-substituted heterocycles, which can then be further functionalized through various cross-coupling reactions. mdpi.com This strategy is particularly useful for the direct synthesis of iodinated thiophenes from acyclic sulfur-containing alkynes. mdpi.com

One such method involves the iodine-induced 5-endo-dig cyclization of 1-mercapto-3-yn-2-ols, followed by dehydration, to produce 3-iodothiophenes. mdpi.com Similarly, (Z)-1-en-3-ynyl(butyl)sulfanes can be converted to 3-iodothiophenes upon treatment with iodine. mdpi.com In a multi-step sequence, a thioether-containing alkyne can undergo iodocyclization to form a dihydrothiophene intermediate, which is then oxidized and deprotected to yield a substituted 3-iodothiophene. mdpi.com

| Starting Material | Reagents | Key Step | Intermediate | Product | Reference |

| 1-mercapto-3-yn-2-ols | I₂, NaHCO₃ | 5-endo-dig iodocyclization/dehydration | Not isolated | 3-iodothiophenes | mdpi.com |

| (Z)-1-en-3-ynyl(butyl)sulfanes | I₂ | Iodocyclization | Not isolated | 3-iodothiophenes | mdpi.com |

| 5-(4-(benzylthio)but-1-ynyl)-2-methoxyphenyl acetate (B1210297) | 1. I₂ 2. DDQ 3. K₂CO₃, MeOH | Iodocyclization, Oxidation, Deacylation | Dihydrothiophene | 5-(3-iodothiophen-2-yl)-2-methoxyphenol | mdpi.com |

Stereoselective and Enantioselective Synthetic Routes

The development of stereoselective and enantioselective methods is crucial for accessing chiral thiophene-containing compounds, which are often found in biologically active molecules.

Catalytic Asymmetric Approaches to Thiophene-containing Allylic Alcohols

Catalytic asymmetric synthesis provides an efficient route to enantiomerically enriched allylic alcohols. nih.gov While direct asymmetric synthesis of this compound is not explicitly detailed in the provided context, general methods for the catalytic asymmetric synthesis of allylic alcohols are well-established. These include the reductive coupling of alkynes and aldehydes, which can produce allylic alcohols with high enantioselectivity. organic-chemistry.org

Recent advances have also focused on the catalytic asymmetric functionalization and dearomatization of the thiophene ring itself, opening new avenues for creating chiral thiophene-containing molecules. rsc.org Furthermore, catalytic asymmetric methods for preparing allylic thiol derivatives have been developed, which could potentially be adapted for the synthesis of thiophene-containing allylic alcohols. nih.gov

Chiral Auxiliary or Ligand-Controlled Methods

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com This strategy has been widely used in asymmetric synthesis to produce enantiomerically pure compounds. wikipedia.org For example, oxazolidinones and pseudoephedrine have been successfully employed as chiral auxiliaries in various transformations, including alkylation and aldol (B89426) reactions. wikipedia.orgnih.gov

In the context of thiophene-containing compounds, chiral ligands can be used in metal-catalyzed reactions to induce enantioselectivity. For instance, chiral bis(amino-alcohol)thiophene ligands in combination with a copper(II) salt have been shown to be effective catalysts for enantioselective aldol reactions. nih.gov This demonstrates the potential for ligand-controlled asymmetric synthesis of thiophene derivatives.

| Method | Key Feature | Example Application | Reference |

| Chiral Auxiliary | Temporary incorporation of a chiral group to direct stereochemistry. | Oxazolidinones in aldol reactions. | wikipedia.org |

| Chiral Ligand | Use of a chiral ligand to create a chiral catalytic environment. | Chiral bis(amino-alcohol)thiophene-Cu(II) complex in aldol reactions. | nih.gov |

Retrosynthetic Analysis of this compound Core Structure

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical disconnections. amazonaws.com

For the target molecule, This compound , a primary disconnection can be made at the carbon-carbon bond between the carbinol carbon and the butynyl group. This leads to two key synthons: a thiophene-3-carboxaldehyde synthon and a propargyl anion synthon.

Retrosynthetic Analysis:

This disconnection suggests a forward synthesis involving the nucleophilic addition of a propargyl organometallic reagent (e.g., propargylmagnesium bromide or propargyllithium) to thiophene-3-carboxaldehyde. Thiophene-3-carboxaldehyde is a readily available starting material.

An alternative disconnection could involve the carbon-carbon bond between the thiophene ring and the carbinol carbon. This would lead to a 3-thienyl anion synthon and a but-3-yn-1-al synthon. However, the first approach is generally more practical due to the accessibility of the starting materials.

Further elaboration of the thiophene ring itself can also be considered in a retrosynthetic plan, potentially starting from acyclic precursors as discussed in the previous sections on cyclization strategies. researchgate.netmdpi.com

Mechanistic Investigations of Chemical Transformations Involving 1 Thiophen 3 Yl but 3 Yn 1 Ol

Reaction Pathway Elucidation for Synthetic Transformations

The elucidation of reaction pathways is fundamental to optimizing existing synthetic methods and discovering new ones. For a molecule like 1-(thiophen-3-yl)but-3-yn-1-ol, with multiple reactive sites, understanding the sequence of bond-making and bond-breaking events is key.

Metal catalysts are frequently employed to facilitate the cyclization of propargylic alcohols and their derivatives, leading to the formation of highly substituted five-membered oxygen heterocycles. crossref.org While direct studies on this compound are not extensively documented, proposed mechanisms can be inferred from studies on analogous propargylic alcohols. crossref.orgnih.govresearchgate.net

A general proposed mechanism for the metal-catalyzed intramolecular cyclization often begins with the coordination of the metal catalyst (e.g., Pt(II), Au(I), Pd(II)) to the alkyne moiety of the propargyl alcohol. researchgate.netresearchgate.net This coordination activates the alkyne, making it more susceptible to nucleophilic attack. The hydroxyl group of the alcohol then acts as an intramolecular nucleophile, attacking the activated alkyne. This step can proceed via two main regioselective pathways: an exo-dig or an endo-dig cyclization. The regioselectivity is often influenced by the nature of the metal catalyst, the ligands, and the substitution pattern on the alkyne. nih.gov

For this compound, a 5-exo-dig cyclization is generally favored, which would lead to the formation of a five-membered ring, a common outcome for such substrates. researchgate.net Following the nucleophilic attack, a protonolysis or demetallation step occurs, releasing the cyclized product and regenerating the active catalyst, allowing it to re-enter the catalytic cycle. researchgate.net In some cases, particularly with platinum catalysis, the initial cyclization can be followed by a 1,2-migration, leading to the formation of 3(2H)-furanones. nih.gov

| Step | Description | Key Intermediates/Features |

|---|---|---|

| 1. Catalyst-Alkyne Coordination | The metal catalyst (e.g., Pd(II), Pt(II)) coordinates to the carbon-carbon triple bond. | π-complex formation, activation of the alkyne. |

| 2. Intramolecular Nucleophilic Attack | The hydroxyl group attacks the activated alkyne. | Formation of a new C-O bond, typically a 5-exo-dig cyclization. |

| 3. Protonolysis/Demetallation | The resulting intermediate undergoes protonolysis or a related process to release the product. | Regeneration of the active catalyst, formation of the final heterocyclic product. |

| 4. (Optional) Rearrangement | In some cases, the initially formed product can undergo further rearrangement. | e.g., 1,2-migration to form a furanone. nih.gov |

Visible-light photoredox catalysis has emerged as a powerful tool for initiating radical reactions under mild conditions. nih.govyoutube.com These reactions often involve the generation of radical intermediates through single-electron transfer (SET) processes involving a photoexcited catalyst. nih.gov While specific photoredox reactions of this compound are not widely reported, plausible radical-mediated pathways can be proposed based on known reactivity patterns of similar functional groups. beilstein-journals.orgacs.org

One potential pathway involves the generation of a thiyl radical, which can then add to the alkyne. mdpi.com For instance, in the presence of a suitable thiol and a photoredox catalyst, the photoexcited catalyst can oxidize the thiol to a thiyl radical. This radical can then add to the terminal alkyne of a molecule like this compound. The resulting vinyl radical could then undergo an intramolecular cyclization, attacking the thiophene (B33073) ring or participating in other radical cascade processes. acs.orgmdpi.com

Alternatively, the alcohol functionality could be derivatized to a group that is susceptible to reductive cleavage under photoredox conditions. beilstein-journals.org For example, conversion to a benzoate (B1203000) ester could allow for a reductive deoxygenation pathway. beilstein-journals.org In such a scenario, the photoexcited catalyst, after being reductively quenched, could reduce the ester, leading to the formation of a radical at the propargylic position. This radical could then undergo various transformations.

A generalized photoredox cycle could involve the following steps:

Photoexcitation: The photocatalyst absorbs visible light and is promoted to an excited state.

Single-Electron Transfer (SET): The excited photocatalyst engages in a SET event with a substrate or a sacrificial redox agent to generate a radical intermediate.

Radical Cascade: The generated radical undergoes a series of bond-forming and/or bond-breaking steps.

Catalyst Regeneration: The photocatalyst is returned to its ground state through a final SET event, completing the catalytic cycle.

The transformations of propargylic alcohols often proceed through various reactive intermediates that dictate the final product structure. In metal-catalyzed reactions, the nature of the intermediate is highly dependent on the metal used. For instance, gold and platinum catalysts can promote the rearrangement of propargylic alcohols through the formation of metal-stabilized carbocationic intermediates or via allenylidene/vinylidene complexes. researchgate.net

In the context of this compound, a metal-catalyzed process could lead to an intermediate where the metal is coordinated to the alkyne, facilitating a Meyer-Schuster-type rearrangement if conditions are acidic, or a cyclization as previously discussed. The stability of any cationic intermediates formed would be influenced by the electron-donating nature of the thiophene ring.

Influence of Reaction Parameters on Reactivity and Selectivity

The outcome of chemical reactions involving this compound, in terms of both yield (reactivity) and the distribution of products (selectivity), is highly sensitive to the reaction conditions. Key parameters include the choice and amount of catalyst, the nature of any ligands, and the solvent system.

In metal-catalyzed transformations, the amount of catalyst used (catalyst loading) can have a significant impact on reaction efficiency. While higher catalyst loadings may increase the reaction rate, they also increase cost and the potential for side reactions. Optimizing the catalyst loading is a crucial aspect of process development.

The ligands coordinated to the metal center play a pivotal role in tuning the catalyst's electronic and steric properties, which in turn influences both reactivity and selectivity. nih.govnih.gov For instance, in palladium-catalyzed cyclizations of alkyne-tethered systems, the choice of ligand can dramatically affect the regioselectivity and, in the case of prochiral substrates, the enantioselectivity. nih.gov Electron-donating ligands can increase the electron density on the metal center, which may enhance certain steps in the catalytic cycle, while bulky ligands can be used to control access to the catalytic site, thereby influencing which regioisomer or stereoisomer is formed. For example, using bulky phosphine (B1218219) ligands like DavePhos with silver catalysts has been shown to be effective in the carboxylative cyclization of propargylic alcohols. acs.org

| Parameter | Influence on Reaction | Illustrative Example from Related Systems |

|---|---|---|

| Catalyst Loading | Affects reaction rate and cost-effectiveness. Lowering loading is desirable but may slow the reaction. | In some Ru-catalyzed reactions, decreasing catalyst loading from 5 mol% to 0.05 mol% can still provide decent product yields. |

| Ligand Choice | Tunes the electronic and steric properties of the metal catalyst, impacting selectivity (regio- and enantio-). | In Pd-catalyzed C-H alkynylation of thiophenes, different amino-acid-derived ligands can control the regioselectivity between the C2 and C5 positions. nih.gov |

| Ligand Steric Bulk | Bulky ligands can favor the formation of one regioisomer or stereoisomer by sterically hindering other reaction pathways. | Bulky N-heterocyclic carbene (NHC) or phosphine ligands on silver catalysts facilitate the cyclization of challenging primary propargyl alcohols with CO2. acs.org |

The choice of solvent can have a profound effect on the course of a chemical reaction. Solvents can influence the solubility of reactants and catalysts, the stability of intermediates, and the rates of individual reaction steps. In the context of cyclization reactions of a polar molecule like this compound, solvent polarity is a particularly important consideration.

Polar solvents may be better at solvating and stabilizing charged or highly polar intermediates, such as the zwitterionic species that can form during intramolecular nucleophilic attack. This can lead to an acceleration of the reaction. Conversely, nonpolar solvents might favor less polar transition states or prevent catalyst deactivation pathways. For example, in the Pt-catalyzed cyclization/migration of propargylic alcohols, solvents like toluene (B28343) or acetonitrile (B52724) are often employed. nih.gov The optimal solvent is often determined empirically and represents a balance of these competing factors. In some cases, carrying out a reaction in the absence of a solvent can also be a viable, and more environmentally friendly, option.

Temperature and Pressure Optimization

Detailed research findings from comprehensive literature searches reveal a significant gap in the documented optimization of temperature and pressure for chemical transformations involving this compound. While the optimization of these parameters is a fundamental aspect of chemical process development, specific studies focusing on this particular compound have not been identified in the public domain.

Pressure optimization is most relevant for reactions involving gaseous reagents or those that proceed with a significant change in molar volume. For many solution-phase reactions conducted under standard atmospheric conditions, the effect of pressure is often negligible. However, in specific cases, such as hydrogenations or carbonylations, high pressure can increase the concentration of gaseous reactants in the liquid phase, thereby accelerating the reaction rate.

Without specific experimental data for this compound, any discussion on temperature and pressure optimization remains theoretical and based on general principles of chemical reactivity. The unique structural features of this compound, namely the thiophene ring, the secondary alcohol, and the terminal alkyne, suggest that temperature control would be crucial in reactions targeting any of these functional groups to prevent polymerization of the alkyne or degradation of the thiophene ring.

Kinetic Studies and Reaction Rate Analysis

A thorough review of scientific literature indicates a lack of specific kinetic studies and reaction rate analyses for chemical transformations directly involving this compound. Kinetic studies are essential for elucidating reaction mechanisms, determining the rate-determining step, and establishing a mathematical model that describes the reaction's progress over time. This information is invaluable for scaling up reactions from a laboratory setting to industrial production.

The analysis of reaction rates typically involves monitoring the concentration of reactants and products at various time points under controlled conditions. From this data, the reaction order with respect to each reactant, the rate constant, and the activation energy can be determined. These parameters provide deep insights into the molecular events that occur during the transformation.

Given the absence of published research in this area for this compound, it is not possible to present specific rate laws, rate constants, or activation energies. The development of such data would require dedicated experimental work.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a cornerstone for determining the carbon-hydrogen framework of organic molecules. A combination of one-dimensional and two-dimensional NMR experiments would be required to fully assign the structure of 1-(Thiophen-3-yl)but-3-yn-1-ol.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

Detailed analysis of ¹H and ¹³C NMR spectra would provide critical information about the chemical environment of each proton and carbon atom in the molecule. While specific experimental data for this compound is not available in the public domain, expected chemical shift ranges can be predicted based on known values for similar structural motifs.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Thiophene (B33073) H-2 | ~7.3-7.5 | dd | J ≈ 2.9, 1.2 |

| Thiophene H-4 | ~7.0-7.2 | dd | J ≈ 5.0, 1.2 |

| Thiophene H-5 | ~7.2-7.4 | dd | J ≈ 5.0, 2.9 |

| CH(OH) | ~5.0-5.2 | t | J ≈ 6.5 |

| CH₂ | ~2.6-2.8 | dt | J ≈ 6.5, 2.6 |

| C≡CH | ~2.0-2.2 | t | J ≈ 2.6 |

| OH | Variable | s (broad) | - |

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Thiophene C-3 | ~142-144 |

| Thiophene C-2 | ~125-127 |

| Thiophene C-5 | ~126-128 |

| Thiophene C-4 | ~121-123 |

| C≡CH | ~82-84 |

| C≡CH | ~70-72 |

| CH(OH) | ~65-68 |

| CH₂ | ~28-31 |

Two-Dimensional NMR Techniques (COSY, HMBC, HSQC)

To confirm the connectivity of atoms, a suite of 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): Would reveal proton-proton couplings, for instance, the correlation between the methine proton of the alcohol (CHOH) and the adjacent methylene (B1212753) protons (CH₂), and between the methylene protons and the terminal alkyne proton.

HSQC (Heteronuclear Single Quantum Coherence): Would establish direct one-bond correlations between protons and the carbons they are attached to, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): Is crucial for identifying longer-range (2-3 bond) couplings between protons and carbons. This would definitively link the butynyl side chain to the thiophene ring, for example, by showing a correlation from the methine proton (CHOH) to the C-3 and C-4 carbons of the thiophene ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the precise mass of the molecular ion of this compound. This allows for the calculation of its elemental formula, C₈H₈OS. The expected fragmentation patterns would likely involve the loss of water from the molecular ion, cleavage of the bond between the alcohol carbon and the thiophene ring, and fragmentation of the butynyl chain.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Characteristic IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H stretch (alcohol) | ~3600-3200 | Broad band |

| C≡C-H stretch (terminal alkyne) | ~3300 | Sharp, strong band |

| C-H stretch (aromatic) | ~3100 | |

| C-H stretch (aliphatic) | ~2950-2850 | |

| C≡C stretch (alkyne) | ~2150-2100 | Weak to medium band |

| C=C stretch (thiophene ring) | ~1600-1400 | |

| C-O stretch (alcohol) | ~1200-1000 | Strong band |

The presence of a broad absorption band in the region of 3600-3200 cm⁻¹ would indicate the hydroxyl group, while a sharp peak around 3300 cm⁻¹ would confirm the terminal alkyne.

Computational Chemistry and Theoretical Studies of 1 Thiophen 3 Yl but 3 Yn 1 Ol

Molecular Dynamics (MD) Simulations

Solvent Effects on Molecular Behavior

There is no available research that specifically investigates the influence of different solvents on the molecular behavior and conformational properties of 1-(Thiophen-3-yl)but-3-yn-1-ol. Such studies are crucial for understanding how the polarity and other characteristics of the solvent medium might affect the compound's stability, reactivity, and interactions.

In Silico Molecular Modeling of Interactions

No in silico molecular modeling studies, including docking with protein active sites, prediction of ligand-target binding modes, or analysis of binding affinity scores, have been published for this compound. These computational techniques are instrumental in predicting the potential biological activity and mechanism of action of a compound by simulating its interaction with specific biological targets. The absence of such studies means that the potential interactions of this compound with any protein targets remain unexplored.

It is important to note that while research exists for other thiophene-containing molecules, the strict focus of this inquiry on this compound prevents the extrapolation of data from related but distinct chemical structures. The unique combination of the thiophen-3-yl group and the but-3-yn-1-ol side chain defines its specific chemical properties, which would require dedicated study.

Further research and publication in the field of computational chemistry are necessary to provide the specific details requested for this compound.

Exploration of Structure Reactivity Relationships

Impact of Thiophene (B33073) Substitution Patterns on Reactivity

The thiophene ring is not merely a passive scaffold; its substitution pattern critically influences the molecule's reactivity. Thiophene can undergo various reactions, including electrophilic and nucleophilic substitutions, and its reactivity is often greater than that of benzene (B151609) due to the influence of the sulfur heteroatom. nih.gov The position of the alkynyl alcohol substituent at the C3 position has significant implications for further functionalization and coupling reactions.

The position of substituents on the thiophene ring directs the outcome of subsequent reactions. For 3-substituted thiophenes like 1-(Thiophen-3-yl)but-3-yn-1-ol, functionalization can occur at the C2, C4, or C5 positions. Electrophilic substitution, for instance, typically favors the C2 and C5 positions, which are most activated by the sulfur atom. researchgate.net

In transition metal-catalyzed cross-coupling reactions, the regioselectivity is paramount for constructing well-defined molecular architectures. The specific outcome often depends on the catalyst system and the nature of the coupling partners.

Table 1: Regioselectivity in Coupling Reactions of 3-Substituted Thiophenes

| Reaction Type | Reagents | Position of Coupling | Outcome |

|---|---|---|---|

| Stille Coupling | Organostannane, Pd catalyst | C2 or C5 | Forms C-C bond at the most reactive vacant alpha-position. |

| Suzuki Coupling | Boronic acid/ester, Pd catalyst | C2 or C5 | Generally high yields for coupling at the alpha-positions. |

| C-H Arylation | Aryl halide, Pd catalyst | C2 | Direct functionalization often occurs selectively at the C2-H bond due to its higher acidity. |

This table is generated based on general principles of thiophene reactivity and may not represent specific experimental results for this compound.

The electronic nature of substituents on the thiophene ring profoundly alters its reactivity. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Groups like alkoxy or alkylthio increase the electron density of the thiophene ring, making it more susceptible to electrophilic attack. rsc.org This enhanced nucleophilicity generally increases the rate of electrophilic substitution reactions.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), or carbonyl (-COR) decrease the ring's electron density. nih.gov This deactivation towards electrophiles makes the ring more susceptible to nucleophilic aromatic substitution (SNAr), a reaction that is otherwise difficult for unsubstituted thiophene. nih.gov The presence of an EWG can significantly stabilize the negative charge that develops on the ring during the formation of the intermediate Meisenheimer adduct. nih.gov

Table 2: Influence of Substituent Electronic Effects on Thiophene Reactivity

| Substituent Type | Example | Effect on Ring Electron Density | Favored Reaction Type |

|---|---|---|---|

| Electron-Donating (Inductive) | Alkyl | Increases | Electrophilic Substitution |

| Electron-Donating (Mesomeric) | Alkoxy (-OR) | Strongly Increases | Electrophilic Substitution |

| Electron-Withdrawing (Inductive) | Halogens (-Br, -Cl) | Decreases | Electrophilic Substitution (deactivating but ortho-, para-directing) |

This table provides a generalized summary of electronic effects on a thiophene ring.

Role of the Alkynyl Alcohol Moiety in Chemical Transformations

The propargylic alcohol group is a versatile functional handle that participates in a wide array of chemical reactions. Its reactivity stems from the combined presence of the hydroxyl group and the terminal alkyne.

The hydroxyl group is not merely a spectator; it plays a decisive role in many transformations by acting as a directing group, a nucleophile, or a precursor to a leaving group. nih.gov In transition metal-catalyzed reactions, the oxygen atom can coordinate to the metal center, influencing the stereoselectivity and regioselectivity of the reaction. nih.gov This coordination can bring the catalyst into close proximity with the alkyne, facilitating transformations such as C-H activation or cyclization. nih.gov

Furthermore, the hydroxyl group can participate directly in reaction mechanisms. It can be protonated under acidic conditions to form a good leaving group (water), facilitating substitution or elimination reactions. Propargylic alcohols can undergo rearrangement reactions, such as the Meyer-Schuster rearrangement, to form α,β-unsaturated ketones. rsc.orgnih.gov It can also act as an internal nucleophile in cyclization reactions.

Key Roles of the Hydroxyl Group:

Directing Group: Coordinates with metal catalysts to control selectivity. nih.gov

Nucleophile: The oxygen's lone pairs can attack electrophilic centers. youtube.com

Leaving Group Precursor: Can be activated (e.g., by protonation or conversion to a sulfonate) to facilitate substitution. researchgate.net

Internal Nucleophile: Participates in intramolecular cyclization reactions.

The terminal alkyne is characterized by the presence of a weakly acidic C(sp)-H bond (pKa ≈ 25). unacademy.com Deprotonation with a suitable base generates a potent carbon-centered nucleophile, an acetylide, which is central to many carbon-carbon bond-forming reactions. unacademy.com

This reactivity is exploited in numerous name reactions, including:

Sonogashira Coupling: A palladium- and copper-catalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide. unacademy.com

Glaser Coupling: The oxidative coupling of two terminal alkynes to form a symmetric 1,3-diyne.

Cadiot-Chodkiewicz Coupling: The cross-coupling of a terminal alkyne with a 1-haloalkyne to form an unsymmetrical 1,3-diyne.

Terminal alkynes also serve as "donor alkynes" in palladium-catalyzed additions to "acceptor alkynes" (internal alkynes bearing activating groups), leading to the formation of conjugated enynes. acs.org The challenge in cross-coupling reactions involving two different terminal alkynes is achieving high chemoselectivity, preventing the unwanted self-coupling of each partner. nih.gov

Table 3: Common Cross-Coupling Reactions of Terminal Alkynes

| Reaction Name | Coupling Partners | Catalyst System | Product |

|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne + Aryl/Vinyl Halide | Pd complex, Cu(I) salt, Amine base | Aryl/Vinyl Alkyne |

| Glaser Coupling | Terminal Alkyne + Terminal Alkyne | Cu(I) or Cu(II) salt, Oxidant (e.g., O2) | Symmetrical 1,3-Diyne |

| Eglinton Coupling | Terminal Alkyne + Terminal Alkyne | Stoichiometric Cu(II) salt (e.g., Cu(OAc)2) | Symmetrical 1,3-Diyne |

This table summarizes classic alkyne coupling reactions.

Mechanistic Insights from Structure-Reactivity Correlations

The interplay between the thiophene ring and the alkynyl alcohol moiety provides valuable mechanistic insights. For instance, in a catalyzed C-H functionalization reaction, the hydroxyl group can act as a directing group, coordinating to the metal catalyst. nih.gov This initial coordination pre-organizes the molecule, positioning the catalyst to interact with a specific C-H bond on the thiophene ring, thereby controlling regioselectivity. The electronic properties of the thiophene ring, modulated by other potential substituents, would then influence the ease of C-H bond cleavage, which is often a rate-determining step.

Similarly, in reactions involving the alkyne, the hydroxyl group can assist mechanistically. In some cyclization reactions, the activation of the alkyne by an electrophile (like a metal cation or a halogen) can be concerted with the nucleophilic attack by the sulfur atom of the thiophene ring. nih.gov A Hammett study on a related system showed a negative ρ+ value, suggesting the buildup of cationic charge during the cyclization, which is consistent with a rate-determining concerted cyclization step. nih.gov

The structure of this compound is thus a finely tuned system where the electronic nature of the thiophene ring and the coordinating and reactive capabilities of the alkynyl alcohol group work in concert to dictate the molecule's behavior in complex chemical transformations. Understanding these correlations is essential for designing efficient synthetic routes and predicting reaction outcomes.

Advanced Applications in Materials Science and Organic Electronics

Utilization as Monomers and Building Blocks for Polymeric Materials

The presence of a polymerizable alkyne group and a conductive thiophene (B33073) ring suggests that 1-(Thiophen-3-yl)but-3-yn-1-ol could theoretically serve as a monomer. The Sonogashira coupling reaction, for instance, is a common method to create conjugated polymers using terminal alkynes. whiterose.ac.uk However, no specific studies describing the polymerization of this particular monomer or the properties of the resulting polymers were found.

Application in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs)

The performance of OFETs and OLEDs is critically dependent on the molecular structure of the organic semiconductors used. While many thiophene derivatives have been successfully employed in these devices, there is no available data or research reports on the application or performance of materials derived specifically from this compound in either OFETs or OLEDs.

Optoelectronic and Photonic Applications

The interplay of light and electricity in organic materials is the focus of optoelectronics and photonics. Thiophene-based systems are often designed with specific donor-acceptor structures to elicit desired properties for these applications.

Design of Non-Linear Optical (NLO) Materials

Organic molecules with large delocalized π-electron systems, often involving donor and acceptor groups, are prime candidates for NLO materials. nih.govresearchgate.net The design of such materials is an active area of research, with thiophene derivatives being a popular choice. researchgate.netscilit.com However, a review of the literature did not uncover any studies that design, synthesize, or computationally model this compound or its direct derivatives for NLO applications.

Components in Dye-Sensitized Solar Cells (DSSCs)

In DSSCs, organic dyes containing thiophene units often act as the primary light-harvesters. researchgate.netnih.gov These dyes typically feature a D-π-A (Donor-π bridge-Acceptor) structure, where the thiophene ring can be part of the π-conjugated bridge that facilitates charge transfer. rsc.org Despite the wealth of research on thiophene-based dyes for DSSCs, no publications were identified that incorporate this compound as a component or precursor for a sensitizing dye. researchgate.net

Photo-Sensitizers in Materials Science

Beyond solar cells, photosensitizers are crucial in photodynamic therapy, photocatalysis, and photopolymerization. While thiophene compounds are explored for these purposes, there is no specific mention of this compound being investigated or utilized as a photosensitizer in any area of materials science.

Chemo- and Biosensor Development

Thiophene derivatives are extensively utilized in the development of chemosensors and biosensors due to their excellent photophysical properties and the ability of the sulfur-containing ring to interact with various analytes. nih.govresearchgate.net The incorporation of a thiophene moiety into a sensor's design can lead to fluorometric or colorimetric responses upon binding with specific ions or molecules. nih.gov These sensors can operate through mechanisms like Chelation Enhanced Fluorescence Effect (CHEF) or Chelation Enhancement Quenching Effect (CHEQ). nih.gov

While specific studies on this compound in this field are not documented, its structure suggests potential as a building block for such sensors. The thiophene ring could act as a signaling unit, and the hydroxyl and alkyne groups could serve as binding sites for analytes. For instance, thiophene-based sensors have been developed for the detection of various metal ions such as Al³⁺ and Zn²⁺ in aqueous and biological systems. nih.gov The design of these sensors often involves Schiff bases or other functional groups attached to the thiophene ring to enhance selectivity and sensitivity. acs.orgmdpi.com

Table 1: Examples of Thiophene-Based Chemosensors and their Analytes

| Sensor Type | Analyte Detected | Detection Method |

| Thiophene-Schiff Base | Al³⁺ and Zn²⁺ | Colorimetric and Fluorescent |

| Thiophene-Dicyanovinyl | Cyanide (CN⁻) | Colorimetric and Fluorometric |

| Phenanthroline-Thiophene | Zn²⁺ | Fluorescent |

This table presents data for various thiophene-based chemosensors to illustrate the potential applications of compounds like this compound, for which specific data is not available.

Coordination Chemistry and Metallomesogenic Applications

Ligand Design for Transition Metal Complexes

Thiophene derivatives are versatile ligands in coordination chemistry due to the ability of the sulfur atom to coordinate with transition metals. nih.govnih.gov The resulting metal complexes have been explored for various applications, including catalysis and materials science. researchgate.net The specific compound this compound, with its thiophene ring, hydroxyl group, and alkyne functionality, could act as a multidentate ligand, binding to metal centers through the sulfur atom, the deprotonated hydroxyl group, or the π-system of the triple bond. The synthesis of transition metal complexes with thiophene-derived Schiff bases has been reported, where the ligand coordinates through the azomethine nitrogen and the thiophene sulfur. nih.gov Similarly, thiophene derivatives containing other functional groups have been used to create complexes with various geometries and interesting electronic properties. ajol.info

Exploration of Liquid Crystalline Properties in Thiophene Complexes

The incorporation of thiophene rings into the core of organic molecules is a common strategy for designing liquid crystals (LCs). acs.orgbohrium.com Thiophene-based LCs can exhibit advantageous properties such as lower melting points and negative dielectric anisotropy. bohrium.com When such thiophene-containing ligands are coordinated to metal centers, they can form metallomesogens, which combine the properties of liquid crystals with the magnetic and electronic properties of metals.

Table 2: Mesomorphic Properties of some Thiophene-Based Liquid Crystals

| Compound Type | Mesophase(s) Observed | Reference |

| Phenyl-Thiophene Derivatives | Nematic, Smectic | acs.org |

| Thiophene-Azobenzene Derivatives | Nematic | researchgate.net |

| Biphenyl-Thiophene Derivatives | Nematic, Smectic | bohrium.com |

This table provides examples of liquid crystalline properties observed in various thiophene-containing compounds, suggesting the potential for similar behavior in complexes of this compound.

Corrosion Inhibition Studies

The use of organic compounds as corrosion inhibitors is a well-established practice, particularly in acidic environments. derpharmachemica.com Acetylenic alcohols, in particular, are known to be effective corrosion inhibitors for steel in hydrochloric acid. emerald.comresearchgate.netampp.org The mechanism of inhibition is believed to involve the adsorption of the inhibitor onto the metal surface through the π-electrons of the triple bond and the heteroatoms. ampp.orgresearchgate.net This adsorption can lead to the formation of a protective polymer film on the metal surface. emerald.comscilit.com

Thiophene and its derivatives have also been extensively studied as corrosion inhibitors for various metals, including steel, in acidic media. derpharmachemica.comtsijournals.comresearchgate.netscispace.com The presence of the sulfur atom in the thiophene ring is thought to play a crucial role in the adsorption process. scispace.com The inhibition efficiency of thiophene derivatives often increases with their concentration. researchgate.net

Given that this compound contains both an acetylenic alcohol and a thiophene moiety, it is highly likely to be an effective corrosion inhibitor. The combination of these two functional groups could lead to a synergistic effect, enhancing its adsorption and protective capabilities. Studies on similar compounds have shown that they can act as mixed-type inhibitors, retarding both anodic and cathodic reactions. tsijournals.comscispace.com The adsorption of such inhibitors on the steel surface often follows the Langmuir adsorption isotherm. scispace.com

Table 3: Corrosion Inhibition Efficiency of Related Compounds

| Inhibitor Type | Metal | Corrosive Medium | Inhibition Efficiency (%) |

| Acetylenic Alcohols | Iron | Hydrochloric Acid | >90 |

| Thiophene Derivatives | Steel | Sulfuric Acid | Up to 98 |

| Thiophene Derivatives | Carbon Steel | Hydrochloric Acid | Increases with concentration |

This table summarizes the corrosion inhibition performance of classes of compounds structurally related to this compound, for which specific data is not available.

Further Derivatization and Functionalization Strategies

Post-Synthetic Modifications of the Thiophene (B33073) Ring

The thiophene ring is a readily modifiable heterocycle, susceptible to a variety of reactions that allow for the introduction of diverse functional groups.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing thiophene rings. e-bookshelf.de The thiophene ring is considered electron-rich, making it more reactive than benzene (B151609) towards electrophiles. e-bookshelf.de The substitution pattern is influenced by the electronic nature of the substituent already present on the ring.

The 1-(hydroxybut-3-ynyl) group at the 3-position of the thiophene ring is generally considered to be an activating group. Activating substituents increase the electron density of the aromatic ring, thereby accelerating the rate of electrophilic substitution. youtube.comwikipedia.org They typically direct incoming electrophiles to the ortho and para positions. In the case of a 3-substituted thiophene, this corresponds to the C2 and C5 positions. The C2 position (alpha to the sulfur atom) is generally the most favored site for electrophilic attack due to the ability of the sulfur atom to stabilize the intermediate carbocation through resonance. e-bookshelf.deresearchgate.net

Common electrophilic aromatic substitution reactions that can be applied to 1-(thiophen-3-yl)but-3-yn-1-ol include:

Nitration: Introduction of a nitro group (-NO2), typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of halogen atoms (e.g., -Br, -Cl), often using bromine or chlorine in the presence of a Lewis acid catalyst. studysmarter.co.uk The halogenation of thiophene is significantly faster than that of benzene. st-andrews.ac.uk

Friedel-Crafts Acylation: Introduction of an acyl group (-COR), which generally proceeds with good yields on thiophene rings. st-andrews.ac.uk

Friedel-Crafts Alkylation: While possible, this reaction is often less straightforward on thiophenes due to the potential for the thiophene sulfur to react with strong electrophiles. st-andrews.ac.uk

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 3-Substituted Thiophenes

| Substituent at C3 | Directing Effect | Preferred Position(s) for Electrophilic Attack |

| Activating Group | ortho, para-directing | C2 and C5 |

| Deactivating Group | meta-directing | C4 |

Palladium-Catalyzed C-H Functionalization and Cross-Coupling Reactions

Palladium-catalyzed reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering high efficiency and functional group tolerance. tezu.ernet.in These methods are particularly valuable for the selective functionalization of C-H bonds in heterocycles like thiophene. rsc.org

Heck Reaction: This reaction couples the thiophene ring with an alkene. While direct C-H alkenylation is possible, it often requires specific directing groups or reaction conditions. A common strategy involves pre-functionalization of the thiophene with a halide (e.g., bromine or iodine) to facilitate the cross-coupling. nih.govwiley.com

Suzuki-Miyaura Coupling: This versatile reaction couples a thiophene derivative (typically a halide or triflate) with a boronic acid or its ester. tezu.ernet.inresearchgate.netacs.org It is widely used for the synthesis of biaryl and heteroaryl compounds. wiley.com An efficient protocol for the Suzuki coupling of heteroaryl chlorides with thiophene boronic acids in aqueous n-butanol has been developed, highlighting the utility of this method for large-scale synthesis. acs.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. youtube.com In the context of this compound, this could involve either coupling at a halogenated position on the thiophene ring or utilizing the terminal alkyne of the side chain for further elaboration. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst. youtube.com

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. tezu.ernet.in It offers a powerful method for constructing C-C bonds.

Recent advances have also demonstrated the possibility of palladium-catalyzed 1,4-migration on thiophene derivatives, enabling the functionalization of the less reactive β-position (C4). rsc.org

Direct Vicinal Difunctionalization of Thiophenes

A novel and powerful strategy for thiophene modification is the direct vicinal difunctionalization, which allows for the simultaneous introduction of two functional groups at adjacent positions. A recently developed method utilizes palladium/norbornene (Pd/NBE) cooperative catalysis to achieve site-selective and regioselective difunctionalization of thiophenes at the C4 and C5 positions. nih.govacs.orgnih.govacs.org This approach exhibits excellent functional group tolerance and can be performed under mild conditions, making it suitable for the late-stage functionalization of complex molecules. nih.govacs.org The reaction is enabled by the use of an arsine ligand and a specific amide-based norbornene. nih.govnih.govacs.org

Transformations of the Alkynyl Alcohol Functional Group

The alkynyl alcohol moiety in this compound provides a second reactive handle for a wide range of chemical transformations, allowing for the synthesis of a diverse array of derivatives.

Oxidation and Reduction Reactions

The alkynyl alcohol functional group can be selectively oxidized or reduced to yield various products.

Oxidation: Oxidation of the secondary alcohol can lead to the corresponding ketone. rutgers.edu Common oxidizing agents include chromic acid (H2CrO4) and pyridinium (B92312) chlorochromate (PCC). rutgers.edu PCC is often preferred for its ability to oxidize primary alcohols to aldehydes without over-oxidation to carboxylic acids, and it is also effective for secondary alcohols. rutgers.edu Stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) can cleave the carbon-carbon triple bond, leading to the formation of carboxylic acids. numberanalytics.comyoutube.com Ozonolysis is another method for oxidative cleavage of the alkyne. numberanalytics.com The mechanism of alcohol oxidation often involves the formation of a chromate (B82759) ester followed by an elimination step. alchemyst.co.ukmasterorganicchemistry.com

Reduction: The alkyne can be selectively reduced to either an alkene or an alkane. Catalytic hydrogenation with specific catalysts allows for controlled reduction. For example, Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) is commonly used for the syn-selective reduction of alkynes to cis-alkenes. Reduction with sodium in liquid ammonia (B1221849) (Birch reduction) typically yields the trans-alkene. Complete reduction to the corresponding alkane can be achieved using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. The hydroxyl group itself is generally resistant to direct reduction but can be converted to a better leaving group, such as a tosylate, to facilitate reduction to an alkane. rutgers.edu

Functionalization of the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group of the alkynyl alcohol is nucleophilic and can readily participate in reactions to form ethers and esters. youtube.com

Etherification: The formation of an ether bond can be achieved through various methods. The Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide, is a classic approach. researchgate.net Dehydrative allylation of alcohols mediated by palladium catalysts also provides a route to ethers. researchgate.net

Esterification: Esters can be synthesized by reacting the alcohol with a carboxylic acid or its derivatives, such as an acyl chloride or an acid anhydride. libretexts.org The Fischer esterification, which involves heating the alcohol and carboxylic acid with an acid catalyst (typically concentrated sulfuric acid), is a common method. libretexts.orgchemguide.co.uk The reaction is reversible, and often the ester is distilled off as it forms to drive the equilibrium towards the product. chemguide.co.uk The use of acyl chlorides provides a more vigorous and often irreversible reaction at room temperature. libretexts.org For the esterification of secondary alcohols, specific catalysts like metal salts of acidic ion-exchange resins can be employed to improve yields and reduce side reactions like dehydration. google.com

Table 2: Summary of Functionalization Strategies for this compound

| Functional Group | Reaction Type | Reagents/Catalysts | Potential Products |

| Thiophene Ring | Electrophilic Aromatic Substitution | HNO3/H2SO4, Br2/FeBr3, Acyl chloride/AlCl3 | Nitro, halo, and acyl derivatives |

| Thiophene Ring | Palladium-Catalyzed Cross-Coupling | Pd catalyst, boronic acids (Suzuki), alkynes (Sonogashira), organozincs (Negishi) | Arylated, alkenylated, and alkynylated thiophenes |

| Thiophene Ring | Direct Vicinal Difunctionalization | Pd/NBE cooperative catalysis | C4,C5-difunctionalized thiophenes |

| Alkynyl Alcohol | Oxidation | PCC, H2CrO4, KMnO4, O3 | Ketones, carboxylic acids (via cleavage) |

| Alkynyl Alcohol | Reduction | Lindlar's catalyst, Na/NH3, Pd/C | Cis-alkenes, trans-alkenes, alkanes |

| Hydroxyl Group | Etherification | Alkyl halide/base (Williamson), Pd catalyst (Dehydrative allylation) | Ethers |

| Hydroxyl Group | Esterification | Carboxylic acid/H+, Acyl chloride | Esters |

Synthesis of Complex Thiophene-Containing Scaffolds via this compound Intermediates

The bifunctional nature of this compound makes it a valuable intermediate for the construction of more complex, fused heterocyclic systems containing the thiophene nucleus. The alcohol and alkyne moieties can participate in intramolecular cyclization reactions or be used as handles for sequential intermolecular reactions to build elaborate molecular frameworks.

One important class of fused thiophenes that can be accessed from intermediates structurally related to this compound are thienopyrans . For example, the synthesis of thieno[3,2-c]pyran-4-ones has been achieved through multi-step sequences that often involve the formation of a propargyl alcohol derivative followed by cyclization. mdpi.com Strategies such as Sonogashira coupling to introduce the butynol (B8639501) side chain, followed by an iodocyclization or a metal-catalyzed cyclization, are common. mdpi.com A copper-mediated tandem coupling-oxacyclization has been reported for the synthesis of thieno[2,3-c]pyran-7-ones from heteroaromatic β-iodo-α,β-unsaturated carboxylic acids and terminal alkynes. nih.gov

Furthermore, gold-catalyzed intramolecular reactions of thiophene derivatives bearing propargyl groups are powerful methods for constructing fused systems. For instance, the gold(I)-catalyzed intramolecular hydrothiophenylation of N-thiophen-3-yl alkynylamides has been developed to access thieno[3,2-b]pyridine-5(4H)-ones. nih.govacs.org While this example involves an amide instead of an alcohol, it highlights the potential for the C-H bond of the thiophene ring to participate in cyclization with a tethered alkyne.

Ruthenium-catalyzed enantioselective cyclization of propargylic alcohols bearing a thiophene moiety has also been demonstrated to afford propargylated thiophenes, which can be valuable building blocks for further transformations. acs.org Dehydrative cyclization of heteroatom-substituted propargylic alcohols, catalyzed by gold, is another facile route to various heterocycles, including substituted thiophenes. nih.govacs.orgorganic-chemistry.org These examples underscore the utility of the this compound scaffold as a precursor to a diverse range of complex thiophene-containing molecules with potential applications in medicinal chemistry and materials science. nih.govresearchgate.net

Considerations for Future Research Directions

Development of More Sustainable and Atom-Economical Synthetic Methods

The synthesis of thiophene (B33073) derivatives has traditionally relied on methods that can be harsh and may generate significant waste. nih.gov Modern synthetic chemistry is increasingly focused on developing greener, more efficient processes. For propargyl alcohols like 1-(thiophen-3-yl)but-3-yn-1-ol, this involves exploring sustainable and atom-economical synthetic routes.

One promising approach is the direct alkynylation of aldehydes, a method that has seen significant progress. organic-chemistry.org The use of terminal alkynes and aldehydes as readily available starting materials, facilitated by catalytic systems, represents a more atom-economical pathway compared to multi-step classical syntheses. organic-chemistry.org For instance, the synthesis of primary propargylic alcohols has been achieved using rongalite as a C1 unit, avoiding the need for low-temperature conditions and inconvenient lithium reagents. rsc.org

Furthermore, multicomponent reactions (MCRs) offer a powerful strategy for the one-pot synthesis of complex thiophene derivatives, reducing the number of synthetic steps and minimizing waste. nih.gov Metal-free approaches are also gaining traction, utilizing reagents like elemental sulfur or potassium sulfide, which align with the principles of green chemistry by minimizing metal toxicity. nih.gov The heterocyclization of functionalized alkynes is another key strategy that allows for the regioselective and atom-economical synthesis of substituted thiophenes. mdpi.com These methods often proceed in a single step with high atom economy, starting from easily prepared precursors. mdpi.com

Exploration of Novel Catalytic Systems for Transformations

Catalysis is at the heart of modern organic synthesis, enabling efficient and selective transformations. The development of novel catalytic systems is crucial for unlocking the full potential of molecules like this compound. Propargyl alcohols are versatile intermediates that can undergo a variety of catalytic transformations. researchgate.netsci-hub.se

Recent advancements include the use of palladium-based catalysts for the reaction of thiophenes with alkynes, proceeding through C-H and C-S bond activation. acs.org This opens up new avenues for preparing sulfur-containing compounds. acs.org Moreover, the synthesis of thiophene derivatives has been achieved at significantly lower temperatures using novel catalysts based on chromium-substituted iron oxide hydroxide. rsc.org

The development of catalysts for C-C bond formation is also highly relevant. acs.org For example, John Hartwig's work on designing catalysts for introducing and manipulating functional groups in organic molecules has led to new coupling processes for synthesizing medicinally important compounds. youtube.com Such catalytic systems could be adapted for the specific transformations of this compound, enabling the creation of more complex and valuable molecules.

Advanced Computational Modeling for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of molecules. acs.orgnih.gov For this compound, advanced computational modeling can provide valuable insights into its structure, electronic properties, and reactivity, guiding the design of new materials and catalysts.

DFT and its time-dependent extension (TD-DFT) are widely used to study the relationship between the geometry and optoelectronic properties of thiophene-based molecules. acs.orgresearchgate.net These methods can predict UV-Vis absorption spectra and vertical excitation energies, which is crucial for applications in organic electronics. researchgate.netmdpi.com For instance, computational studies on thiophene-based donor materials for photovoltaic cells have shown that these molecules can have low band gaps and suitable energy level alignment for use in organic solar cells. nih.gov

Furthermore, computational models can be used to predict the genotoxicity of thiophene derivatives based on their molecular structure, employing descriptors that encode topological, geometric, and electronic properties. nih.gov This predictive capability is vital for the early-stage assessment of the safety of new compounds.

Integration into Hybrid Materials and Nanostructures

Thiophene-containing compounds are foundational building blocks for a wide range of functional materials, including polymers and nanostructures. The unique electronic properties of the thiophene ring make it an attractive component for organic electronic materials. researchgate.net

The integration of molecules like this compound into hybrid materials could lead to novel applications. For example, thiophene derivatives have been incorporated into covalent organic frameworks (COFs) to enhance photocatalytic performance under visible light. acs.org The resulting materials exhibit high crystallinity and well-defined porosity, which are advantageous for photocatalysis. acs.org

Thiophene-based systems have also been used to create self-assembling hybrid systems. The synthesis of thiophene-nucleobase hybrids has been reported, which can self-organize into complex supramolecular structures. nih.gov In the realm of nanomedicine, thiophene derivatives have been loaded into nanoparticles to improve their delivery and efficacy as anticancer agents. nih.govnih.gov Polymeric nanoparticles can enhance the delivery of hydrophobic drugs and provide sustained release. nih.gov

Fundamental Studies on Molecular Interactions and Aromaticity

A deep understanding of the fundamental properties of this compound, such as its molecular interactions and aromaticity, is essential for its rational application. The thiophene ring is known for its aromatic character, which influences its reactivity and physical properties. wikipedia.org

The aromaticity of substituted thiophenes can be studied using both experimental and computational methods, such as Nucleus-Independent Chemical Shift (NICS) calculations. nih.govacs.org These studies have shown that the aromaticity of thiophene can be tuned by substitution. nih.govacs.org For example, it has been demonstrated that thiophene, which is aromatic in its ground state, can become antiaromatic in its lowest triplet state. nih.gov

The sulfur atom in the thiophene ring plays a crucial role in its molecular interactions, capable of participating in hydrogen bonding, which can enhance drug-receptor interactions. nih.gov The study of these interactions is vital for the design of new bioactive molecules. Moreover, understanding the regiochemistry of reactions on 3-substituted thiophenes is critical for controlling the outcome of synthetic transformations. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products